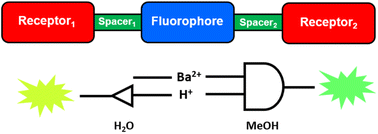Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates†
RSC Advances Pub Date: 2022-12-09 DOI: 10.1039/D2RA07568G
Abstract
Four compounds 1–4 were designed and synthesised, comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group, as fluorescent logic gates. At the imide position, the substituent is phenyl (1), 1,2-dimethoxyphenyl (2), benzo-15-crown-5 (3), or benzo-18-crown-6 (4). Molecules 1 and 2 are constructed according to a fluorophore–spacer–receptor format, while 3 and 4 are engineered according to a receptor1–spacer1–fluorophore–spacer2–receptor2 format based on photoinduced electron transfer and internal charge transfer mechanisms. The compounds were studied in water, water/methanol mixtures of different ratios, and methanol by UV-visible absorption and steady-state fluorescence spectroscopy, as a function of pH, metal ions and solvent polarity. The excited state  of 1–4 is 8.4 ± 0.2 in water, 7.6 ± 0.1 in 1 : 1 (v/v) water/methanol, and 7.1 ± 0.3 in methanol. The
of 1–4 is 8.4 ± 0.2 in water, 7.6 ± 0.1 in 1 : 1 (v/v) water/methanol, and 7.1 ± 0.3 in methanol. The  of 3 in water is 0.92 and the
of 3 in water is 0.92 and the  and
and  of 4 in water are 2.3 and 2.9. 1H NMR data in D2O and CD3OD confirm H+ interaction at the piperazine moiety, and Na+ and Ba2+ binding at the benzo-15-crown-5 and benzo-18-crown-6 moieties of 3 and 4. By altering the solvent polarity, the fluorescent logic gates can be reconfigured between TRANSFER logic and AND logic. Molecules with polarity reconfigurable logic could be useful tools for probing the microenvironment of cellular membranes and protein interfaces.
of 4 in water are 2.3 and 2.9. 1H NMR data in D2O and CD3OD confirm H+ interaction at the piperazine moiety, and Na+ and Ba2+ binding at the benzo-15-crown-5 and benzo-18-crown-6 moieties of 3 and 4. By altering the solvent polarity, the fluorescent logic gates can be reconfigured between TRANSFER logic and AND logic. Molecules with polarity reconfigurable logic could be useful tools for probing the microenvironment of cellular membranes and protein interfaces.


Recommended Literature
- [1] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [2] Tissue engineered scaffolds for corneal endothelial regeneration: a material's perspective
- [3] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†
- [4] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [5] B-TUD-1: a versatile mesoporous catalyst†
- [6] Back matter
- [7] The single-crystal Raman spectrum of rhombic sulphur
- [8] Front cover
- [9] Inside front cover
- [10] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy

Journal Name:RSC Advances
Research Products
-
CAS no.: 101713-87-5









